molecular formula C9H17Br B6234743 (1-bromohexyl)cyclopropane CAS No. 1342102-51-5

(1-bromohexyl)cyclopropane

Cat. No.: B6234743
CAS No.: 1342102-51-5
M. Wt: 205.1
InChI Key:
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Description

(1-Bromohexyl)cyclopropane is an organic compound characterized by a cyclopropane ring attached to a hexyl chain with a bromine atom at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-bromohexyl)cyclopropane typically involves the reaction of cyclopropane derivatives with hexyl bromide under specific conditions. One common method is the reaction of cyclopropylmagnesium bromide with hexyl bromide in the presence of a suitable solvent like diethyl ether . Another approach involves the use of carbenes, which react with alkenes to form cyclopropane rings .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (1-Bromohexyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hexyl derivatives, while ring-opening reactions can produce a variety of linear or branched compounds .

Mechanism of Action

The mechanism of action of (1-bromohexyl)cyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: (1-Bromohexyl)cyclopropane is unique due to the presence of both a cyclopropane ring and a hexyl chain, which imparts distinct chemical and physical properties.

Properties

CAS No.

1342102-51-5

Molecular Formula

C9H17Br

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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